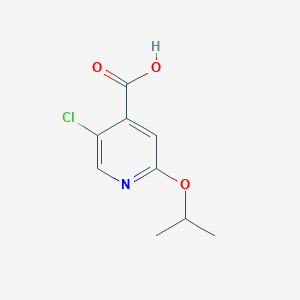

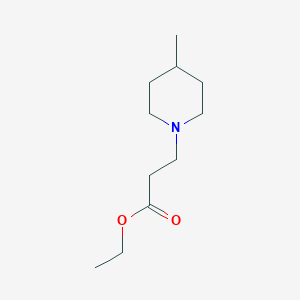

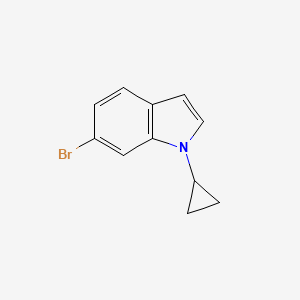

(S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diphenylphosphine is a phosphine ligand used in inorganic and organometallic chemistry . It’s a component of several well-known homogeneous transition metal catalysts . Bis(diphenylphosphino)methane (dppm), is an organophosphorus compound with the formula CH2(PPh2)2. It’s a white, crystalline powder used as a chelating ligand .

Synthesis Analysis

The synthesis of related compounds like 1,4-bis(diphenylphosphanyl) tetrasulfide involves electrochemical oxidation of diphenyldithiophosphinic acid .Molecular Structure Analysis

The molecular structure of related compounds like 1,4-Bis(diphenylphosphino)butane has a formula of C28H28P2 and a molecular weight of 426.4694 .Chemical Reactions Analysis

Diphenylphosphine and its derivatives are known to participate in various chemical reactions. For instance, they are used in Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical and Chemical Properties Analysis

Diphenylphosphine is a liquid at room temperature with a refractive index of n20/D 1.625 (lit.) and a boiling point of 280 °C (lit.). It has a density of 1.07 g/mL at 25 °C (lit.) .科学的研究の応用

Catalytic Asymmetry in Organic Synthesis

A pivotal area of application for atropisomeric diphosphines, including compounds similar to (S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine), is in catalyzing asymmetric reactions. These ligands have been demonstrated to be effective in copper-catalyzed asymmetric conjugate additions, showcasing their utility in achieving high regioselectivity and enantioselectivity in the addition of dialkylzincs to enones and dienones. This includes challenging sterically hindered Michael acceptors, where excellent enantioselectivities of up to 97% ee were reported, emphasizing their potential in creating chiral molecules with precision (Morin et al., 2015).

Advancements in Hydrogenation Processes

The synthesis of new chiral diphosphine ligands has led to significant advancements in asymmetric catalytic hydrogenation. One such ligand, synthesized from a compound structurally similar to (S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine), demonstrated its effectiveness in ruthenium-catalyzed asymmetric hydrogenation of β-keto esters and specific acids, achieving high enantioselectivity (up to 99.5% ee) (Pai et al., 2002).

Role in Cycloisomerisation Reactions

Atropisomeric diphosphine ligands have also shown their worth in gold-catalyzed cycloisomerization of 1,6-enynes. The study of [(diphosphine)Au2Cl2] complexes revealed an overriding electronic effect where more-electron-rich phosphines, akin to the discussed ligand, promote greater enantioselectivity, underscoring the importance of ligand design in catalytic efficiency (Barreiro et al., 2014).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

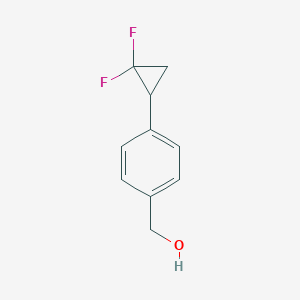

[2-(6-diphenylphosphanyl-2,3,4-trimethoxyphenyl)-3,4,5-trimethoxyphenyl]-diphenylphosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40O6P2/c1-43-33-27-35(49(29-19-11-7-12-20-29)30-21-13-8-14-22-30)37(41(47-5)39(33)45-3)38-36(28-34(44-2)40(46-4)42(38)48-6)50(31-23-15-9-16-24-31)32-25-17-10-18-26-32/h7-28H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTHLSFAUKKSGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1OC)OC)C2=C(C=C(C(=C2OC)OC)OC)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40O6P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)

![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)